4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE
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Overview
Description
4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE is a complex organic compound that features a pyridazine ring, a phenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazine ring through a cyclization reaction, followed by the introduction of the phenyl and tert-butyl groups through substitution reactions. The final step often involves the coupling of the pyridazine derivative with a benzamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. This includes the use of high-yielding reactions, cost-effective reagents, and scalable processes. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The phenyl and tert-butyl groups can be substituted with other groups to create new compounds with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and benzamide derivatives with different substituents. Examples include:
- 4-TERT-BUTYL-N-[2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ETHYL]BENZAMIDE analogs with different alkyl or aryl groups.
- Pyridazine derivatives with different functional groups on the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-23(2,3)19-11-9-18(10-12-19)22(28)24-15-16-26-21(27)14-13-20(25-26)17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHJMPUQNRTLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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